molecular formula C21H20FN3O2 B2392317 4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853631-96-6

4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2392317
M. Wt: 365.408
InChI Key: PHESQNAKIMFFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
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Scientific Research Applications

Structural Investigation

Research has explored the structural aspects of similar compounds, focusing on their crystal structures and intermolecular interactions. For example, the structural investigation of 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, which are structurally related, has revealed the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, with the saturated ring adopting a slightly distorted sofa conformation. These findings contribute to our understanding of the molecular arrangements and potential reactivity of such compounds (Wolska & Herold, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the core structure have been investigated for their potential therapeutic uses. For instance, compounds with the pyrrolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of human neutrophil elastase, suggesting their utility in treating diseases or conditions involving HNE activity. Such compounds have shown promise in assays for inhibitory activity, pointing towards potential applications in therapeutic interventions for inflammatory conditions (Annotated Patent Selections, 2009).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a key feature of the molecule , has been incorporated into novel crown-containing hydrogen-bonded supramolecular assemblies. This research highlights the molecule's utility in forming complex structures that could have implications for materials science and nanotechnology. The ability to form hydrogen-bonded networks underscores the potential of such compounds in designing new materials with specific properties (Fonari et al., 2004).

Organic Electronics

The chemical structure of interest also finds applications in the field of organic electronics, where derivatives have been utilized as components in organic solar cells. These applications leverage the optical and electronic properties of the compounds, demonstrating their relevance in developing new materials for energy conversion and storage. The impressive open-circuit voltages achieved with non-fullerene electron acceptors based on similar molecular frameworks illustrate the potential of these compounds in photovoltaic applications (Gupta et al., 2017).

properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-24-17-13-25(12-11-14-5-3-2-4-6-14)20(26)18(17)19(23-21(24)27)15-7-9-16(22)10-8-15/h2-10,19H,11-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESQNAKIMFFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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